Potency and Selectivity Advantage Over Non-Halogenated and Other Halogenated Hydroxybenzoic Acids
In a head-to-head GTPγS binding assay for human GPR81, 3-chloro-5-hydroxybenzoic acid exhibits an EC50 of 16 ± 9 μM, which is 23-fold more potent than 3,5-dihydroxybenzoic acid (EC50 377 ± 88 μM) [1]. It also outperforms the bromo analog (EC50 129 ± 26 μM, 8-fold difference) and the fluoro analog (EC50 38 ± 1 μM, 2.4-fold difference) [1]. Critically, all halogenated analogs including 3-chloro-5-hydroxybenzoic acid are inactive against GPR109a (EC50 > 1 mM), whereas the parent 3-hydroxybenzoic acid is a weak agonist of both receptors [1].
| Evidence Dimension | GPR81 agonism potency (EC50) |
|---|---|
| Target Compound Data | 16 ± 9 μM |
| Comparator Or Baseline | 3,5-dihydroxybenzoic acid (EC50 377 ± 88 μM); 3-bromo-5-hydroxybenzoic acid (EC50 129 ± 26 μM); 3-fluoro-5-hydroxybenzoic acid (EC50 38 ± 1 μM) |
| Quantified Difference | 23-fold more potent than 3,5-dihydroxybenzoic acid; 8-fold more potent than bromo analog; 2.4-fold more potent than fluoro analog |
| Conditions | Human GPR81 GTPγS binding assay; results are average of at least two determinations ± SD |
Why This Matters
Superior potency combined with absolute selectivity over GPR109a makes this compound the preferred choice for GPR81-targeted research, minimizing off-target confounding effects and enabling lower dosing requirements.
- [1] Dvorak CA, Liu C, Shelton J, Kuei C, Sutton SW, Lovenberg TW, Carruthers NI. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Med Chem Lett. 2012;3(8):637-639. doi:10.1021/ml3000676 View Source
